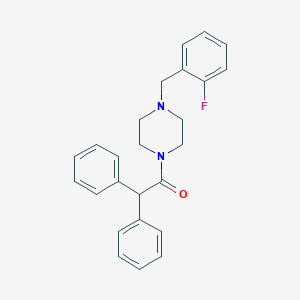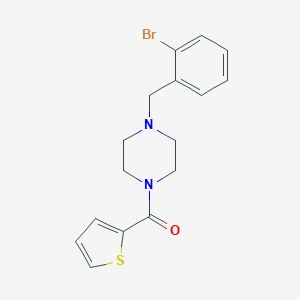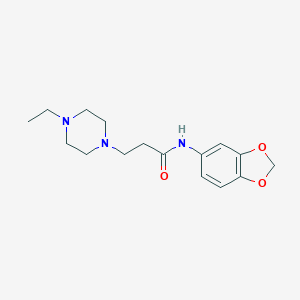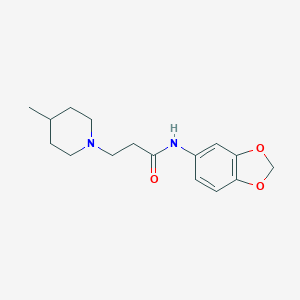
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also modulates the activity of other neurotransmitter systems, including norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the release of dopamine and serotonin in the brain. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have minimal effects on motor function and cognition, making it a promising candidate for the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it a useful tool for studying the activity of these receptors. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also has minimal effects on motor function and cognition, making it a useful tool for studying the effects of drugs on behavior. However, N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to use in long-term studies. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is also not very selective for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it difficult to study the effects of specific receptor subtypes.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One direction is to develop more selective compounds that target specific receptor subtypes. Another direction is to study the long-term effects of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide and its metabolites in animal models. Finally, the therapeutic potential of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide for the treatment of psychiatric disorders in humans should be explored further.
Synthesemethoden
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by reacting 2-chlorobenzoyl chloride with 1-phenylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. The synthesis of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a multistep process that requires careful handling of reagents and purification of intermediates.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C19H22ClN3O |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22ClN3O/c20-17-8-4-5-9-18(17)21-19(24)10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
InChI-Schlüssel |
CJZQVGSLLWWNCL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)


![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)



methanone](/img/structure/B248780.png)